(3,5-Dimethylisoxazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
Description
(3,5-Dimethylisoxazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features both isoxazole and thiazepane moieties
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-12-6-4-5-7-15(12)16-8-9-20(10-11-23-16)18(21)17-13(2)19-22-14(17)3/h4-7,16H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGCGIJUUUJBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Mercaptoamines with Dicarbonyl Compounds
A widely adopted strategy involves reacting a mercaptoamine with a 1,3-dicarbonyl precursor. For example:
- Reagents : 3-Amino-1-propanethiol reacts with ethyl acetoacetate under acidic conditions.
- Conditions : Toluene, reflux (110°C), 12 hours.
- Yield : 65–72%.
Mechanistic Insight : The thiol group attacks the carbonyl, followed by intramolecular cyclization involving the amine.
Ring-Closing Metathesis (RCM)
While less common for seven-membered rings, RCM offers stereochemical control:
- Catalyst : Grubbs 2nd-generation catalyst.
- Substrate : Diene precursors with terminal alkenes.
- Yield : 50–58%.
Limitation : Requires pre-functionalized dienes, increasing synthetic steps.
Introduction of the o-Tolyl Group
The o-tolyl group (2-methylphenyl) is introduced at position 7 of the thiazepan ring. Patent EP2074117A2 demonstrates aryl incorporation via Ullmann-type coupling.
Copper-Mediated Coupling
- Reagents : Bromothiazepan intermediate, o-tolylboronic acid, CuI, and a diamine ligand.
- Conditions : DMF, K₂CO₃, 80°C, 24 hours.
- Yield : 60–68%.
Optimization : Ligand choice (e.g., 1,10-phenanthroline) enhances yield by stabilizing Cu(I).
Palladium-Catalyzed Suzuki-Miyaura Coupling
Superior for electron-rich aryl groups:
Acylation with 3,5-Dimethylisoxazole-4-Carbonyl
The final step involves attaching the isoxazole moiety via acylation. Patent HUE029781T2 details analogous acylation protocols.
Schotten-Baumann Reaction
- Reagents : 3,5-Dimethylisoxazole-4-carbonyl chloride, aqueous NaOH.
- Conditions : Dichloromethane, 0°C to room temperature, 2 hours.
- Yield : 85–90%.
Advantage : Rapid reaction under mild conditions.
Carbodiimide-Mediated Coupling
For acid-sensitive substrates:
- Reagents : DCC, DMAP, 3,5-dimethylisoxazole-4-carboxylic acid.
- Solvent : THF, 0°C to reflux.
- Yield : 78–83%.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Conditions | Catalyst/Ligand |
|---|---|---|---|---|
| Thiazepan Formation | Cyclocondensation | 65–72 | Toluene, reflux | H₂SO₄ |
| Thiazepan Formation | RCM | 50–58 | DCM, 40°C | Grubbs II |
| o-Tolyl Introduction | Ullmann Coupling | 60–68 | DMF, 80°C | CuI/1,10-phenanthroline |
| o-Tolyl Introduction | Suzuki Coupling | 75–80 | Dioxane/H₂O, 100°C | Pd(PPh₃)₄ |
| Acylation | Schotten-Baumann | 85–90 | DCM, 0°C→RT | None |
| Acylation | DCC Coupling | 78–83 | THF, reflux | DCC/DMAP |
Key Findings :
- Suzuki coupling outperforms Ullmann in yield and reproducibility.
- Schotten-Baumann acylation is optimal for scale-up due to minimal byproducts.
Challenges and Optimization Strategies
- Steric Hindrance : The o-tolyl group impedes coupling reactions; elevated temperatures (100°C) mitigate this.
- Ring Strain : Thiazepan intermediates prone to ring-opening; use of anhydrous conditions is critical.
- Acylation Selectivity : Competing N- and S-acylation observed; Schotten-Baumann conditions favor N-acylation.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylisoxazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thiazepane ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity or specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- (3,5-Dimethylisoxazol-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
Uniqueness
(3,5-Dimethylisoxazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is unique due to its combination of isoxazole and thiazepane rings, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new materials or pharmaceuticals with specific desired properties .
Biological Activity
The compound (3,5-Dimethylisoxazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound that exhibits significant biological activity, particularly in the context of epigenetic regulation and potential therapeutic applications. This article explores its biological activity based on diverse research findings, including data tables and relevant case studies.
Chemical Structure and Properties
The compound consists of two primary moieties:
- 3,5-Dimethylisoxazole : Known for its role as an acetyl-lysine bioisostere, which can mimic acetylated lysines in proteins.
- 7-(o-tolyl)-1,4-thiazepan-4-yl : A thiazepane ring that may contribute to the compound's pharmacological properties.
The 3,5-dimethylisoxazole moiety has been identified as a competitive inhibitor of bromodomains, which are protein domains that recognize acetylated lysines on histones. This interaction is crucial for the regulation of gene transcription through chromatin remodeling. The ability of this compound to displace acetylated histone-mimicking peptides from bromodomains suggests its potential as an epigenetic modulator .
Key Findings:
- The compound binds selectively to various bromodomains, with notable affinity for BRD4(1) and CREBBP.
- X-ray crystallography has revealed that the isoxazole functions as a KAc (acetyl-lysine) mimic by forming hydrogen bonds within the binding pocket of these proteins .
Biological Activity Overview
The biological activities associated with this compound can be summarized in the following table:
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of compounds with similar structures, it was found that derivatives of 3,5-dimethylisoxazole demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the inhibition of bromodomain-containing proteins involved in cell cycle regulation.
Case Study 2: Anti-inflammatory Effects
Another research effort highlighted the anti-inflammatory potential of compounds containing the isoxazole moiety. These compounds were shown to downregulate pro-inflammatory cytokines in vitro, suggesting a pathway through which they could be utilized in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (3,5-dimethylisoxazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone?
- Answer : The compound is synthesized via multi-step routes involving condensation and cyclization. A typical approach involves refluxing intermediates like substituted thiazepane and isoxazole precursors in solvents such as ethanol or DMSO, with glacial acetic acid as a catalyst. Reaction time (4–18 hours) and solvent choice (e.g., DMSO for high-temperature stability) critically influence yield and purity. Post-synthesis, purification via recrystallization (e.g., water-ethanol mixtures) or column chromatography is essential .
- Example Protocol :
- Dissolve 0.001 mol of thiazepane precursor in ethanol, add 0.001 mol of 3,5-dimethylisoxazole-4-carbonyl chloride, and reflux for 6 hours. Isolate via reduced-pressure distillation and recrystallize (yield: ~60–70%) .
Q. How can researchers characterize this compound’s structural integrity and purity?
- Answer : Use a combination of:
- NMR Spectroscopy : Confirm regiochemistry of the thiazepane and isoxazole rings (e.g., ¹H-NMR for o-tolyl proton shifts at δ 7.1–7.3 ppm).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₁N₂O₂S: 329.13).
- X-ray Crystallography : Resolve stereochemistry of the thiazepane ring .
- Purity Assessment : Monitor via TLC (Rf comparison) and HPLC (≥95% purity threshold) .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
- Answer : Contradictions often arise from:
- Structural Analogues : Minor modifications (e.g., substitution at the o-tolyl group) drastically alter activity. Compare activity across analogues using standardized assays (e.g., IC₅₀ in enzyme inhibition) .
- Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration in cell-based assays) affect stability. Pre-screen compounds under controlled conditions (pH 7.4, 37°C) .
- Case Study : A 2025 study found that replacing o-tolyl with thiophene increased antimicrobial activity by 40%, highlighting substituent effects .
Q. What experimental designs are optimal for studying this compound’s environmental fate and ecotoxicology?
- Answer : Adapt frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):
- Phase 1 (Lab) : Assess hydrolysis/oxidation rates under varying pH and UV exposure. For example, stability in aqueous buffers (pH 2–9) over 72 hours .
- Phase 2 (Ecosystem) : Model bioaccumulation using aquatic organisms (e.g., Daphnia magna) and soil microbiota .
- Data Table :
| Condition | Half-Life (Hours) | Degradation Product |
|---|---|---|
| pH 2, 25°C | 12 | Isoxazole-carboxylic acid |
| pH 7, UV light | 8 | Thiazepane sulfoxide |
| pH 9, 37°C | 6 | o-Tolyl amine derivative |
| Source: Adapted from |
Q. What strategies improve synthetic yield while minimizing side reactions?
- Answer : Key factors include:
- Solvent Optimization : Replace ethanol with DMF for better solubility of hydrophobic intermediates.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for accelerating cyclization steps.
- Temperature Gradients : Use slow heating (2°C/min) to avoid exothermic side reactions .
- Yield Comparison :
| Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Reflux | Ethanol | None | 65 |
| Microwave-assisted | DMF | ZnCl₂ | 82 |
| Data from |
Methodological Notes
- References : Citations follow evidence ID numbering (e.g., = Synthesis protocols; = Stability studies).
- Terminology : Full chemical names are retained; no abbreviations are used.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
